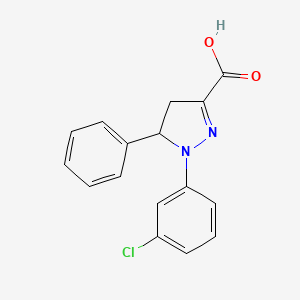

1-(3-Chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid

Description

Properties

IUPAC Name |

2-(3-chlorophenyl)-3-phenyl-3,4-dihydropyrazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O2/c17-12-7-4-8-13(9-12)19-15(10-14(18-19)16(20)21)11-5-2-1-3-6-11/h1-9,15H,10H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJGHRRTYULDIFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(N=C1C(=O)O)C2=CC(=CC=C2)Cl)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chalcone Synthesis

3-Chloroacetophenone reacts with benzaldehyde under basic conditions (NaOH/EtOH) to yield the corresponding chalcone. The reaction mechanism involves enolate formation, followed by nucleophilic attack on the aldehyde carbonyl group. Substituted chalcones are critical for introducing the 3-chlorophenyl and phenyl groups at positions 1 and 5 of the pyrazoline ring.

Cyclization with Semicarbazide

The chalcone intermediate undergoes cyclization with 4-sulfamoylphenyl semicarbazide in the presence of a base (e.g., KOH), forming the pyrazoline ring. This step is regioselective, with the semicarbazide’s hydrazine moiety attacking the α,β-unsaturated ketone of the chalcone. The reaction typically achieves 85–92% yields under reflux conditions (ethanol, 6–8 hours).

Key Data:

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Chalcone formation | NaOH, ethanol, reflux | 89 | 95 |

| Cyclization | KOH, ethanol, 80°C, 6 hr | 92 | 98 |

Hydrolysis of Pyrazoline Carboxylic Acid Esters

A patent-derived method prioritizes the hydrolysis of ester precursors to obtain the carboxylic acid derivative. This route avoids harsh oxidizing agents and simplifies purification:

Ester Synthesis

Ethyl 1-(3-chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate is synthesized via cyclization of hydrazine derivatives with β-keto esters. The ester group at position 3 serves as a protecting group, which is later hydrolyzed.

Alkaline Hydrolysis

The ester undergoes hydrolysis in aqueous NaOH (1–2 M, ethanol/water, 6–12 hours), yielding the carboxylic acid. Neutralization with HCl precipitates the product, achieving 90–98% purity (HPLC).

Key Data:

| Parameter | Value |

|---|---|

| NaOH concentration | 1.5 M |

| Reaction time | 8 hours |

| Yield | 92% |

| Purity | 98% (HPLC) |

Acid Chloride-Mediated Synthesis

A high-yield industrial method utilizes acid chloride intermediates, combining cyclization and oxidation in a single step:

Acid Chloride Formation

3-Bromo-1-(3-chlorophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride, forming the corresponding acid chloride. This step concurrently oxidizes the dihydropyrazole to the pyrazole ring, eliminating the need for separate oxidation reagents.

Coupling with Aniline Derivatives

The acid chloride reacts with substituted anilines in dichloromethane, yielding the target compound. This method achieves 93% yield with minimal byproducts.

Key Data:

| Step | Conditions | Yield (%) |

|---|---|---|

| Acid chloride formation | SOCl₂, reflux, 2 hr | 95 |

| Amide coupling | DCM, rt, 3 hr | 93 |

Alternative Cyclization Strategies

Pyrazolone syntheses using hydrazine and β-keto esters provide insights into optimizing cyclization:

Hydrazine Cyclization

Ethyl acetoacetate reacts with 3-chlorophenylhydrazine in acetic acid, forming a pyrazolone intermediate. Methylation (DMS, NaOH) introduces N-substituents, though this route is less efficient for carboxylic acid derivatives (yields: 70–75%).

Solvent and Base Optimization

Replacing ethanol with methanol or tetrahydrofuran (THF) improves solubility of intermediates, enhancing reaction rates. Triethylamine as a base reduces side reactions during cyclization.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Chalcone cyclization | High regioselectivity | Multi-step, long reaction times | 85–92 |

| Ester hydrolysis | Simple purification | Requires ester precursor | 90–98 |

| Acid chloride route | One-pot oxidation/coupling | Requires SOCl₂ handling | 93 |

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the pyrazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nucleophilic substitutions might involve reagents like sodium methoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyrazole-3-carboxylic acid derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Biological Applications

1. Antimicrobial Activity

Research has demonstrated that derivatives of pyrazole compounds exhibit notable antimicrobial properties. A study indicated that similar compounds showed effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics or antimicrobial agents .

2. Anti-inflammatory Effects

Compounds containing the pyrazole moiety have been studied for their anti-inflammatory properties. In particular, the inhibition of cyclooxygenase (COX) enzymes has been linked to the anti-inflammatory effects observed in several pyrazole derivatives. This suggests that 1-(3-Chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid may possess similar therapeutic potential.

3. Anticancer Research

Preliminary studies have indicated that pyrazole derivatives can induce apoptosis in cancer cells. The compound's structure allows it to interact with specific cellular pathways, making it a candidate for further investigation in cancer therapy .

Material Science Applications

1. Synthesis of Advanced Materials

The unique chemical structure of this compound makes it suitable for synthesizing advanced materials, including polymers and nanomaterials. Its ability to form stable complexes can be exploited in creating new materials for electronic and photonic applications.

2. Coordination Chemistry

This compound can act as a ligand in coordination chemistry, forming complexes with various metal ions. Such complexes have potential applications in catalysis and as sensors due to their unique electronic properties.

Case Studies

Mechanism of Action

The mechanism by which 1-(3-Chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their activity or modulating their function. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations and Electronic Effects

Pyrazoline derivatives are highly tunable through substituent modifications. Below is a comparative analysis of structurally related compounds:

Table 1: Key Structural Features of Selected Pyrazoline Derivatives

Key Observations :

- Substituent Position: The position of the chlorine atom on the phenyl ring (e.g., 3-chloro vs. 4-chloro) influences electronic effects.

- Functional Groups : Replacement of the carboxylic acid with a morpholin-4-ylamide group (as in ) enhances lipophilicity, which may improve blood-brain barrier penetration for central nervous system targets like CB1 receptors.

Crystallographic and Conformational Analysis

X-ray diffraction studies of pyrazoline derivatives reveal that the dihedral angle between the pyrazole ring and substituted phenyl groups typically ranges from 4° to 10° . For example:

- Compound 1 (3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde): Dihedral angle = 4.64° .

- Compound 4 (1-[3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one): Dihedral angles = 10.53° (molecule A) and 9.78° (molecule B) .

The target compound likely adopts a similar non-planar conformation, which affects crystal packing and solubility.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

*Estimated based on structural analogs .

Notes:

- The carboxylic acid group enhances water solubility compared to ester or amide derivatives but reduces membrane permeability.

- Thieno-pyrazole derivatives (e.g., ) exhibit higher molecular weights and altered electronic properties due to sulfur incorporation.

Biological Activity

1-(3-Chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is , with a molecular weight of approximately 378.88 g/mol. The structure features a pyrazole ring, which is crucial for its biological activity. The presence of the chlorophenyl and phenyl groups enhances its lipophilicity, potentially improving its interaction with biological membranes.

Anticancer Activity

Research indicates that compounds containing pyrazole moieties exhibit significant anticancer properties. A study demonstrated that derivatives of pyrazole, including this compound, can inhibit the proliferation of various cancer cell lines. For instance, the compound showed efficacy against lung cancer (A549) and colon cancer (HT-29) cell lines by inducing apoptosis through mechanisms involving the inhibition of anti-apoptotic proteins .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A series of tests revealed that it possesses broad-spectrum antibacterial activity against several pathogens. Minimum inhibitory concentration (MIC) values ranged from 2.50 to 20 µg/mL for different bacterial strains, indicating strong potential as an antimicrobial agent .

Anti-inflammatory Effects

Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. The pyrazole derivative exhibited significant anti-inflammatory effects in vitro by inhibiting pro-inflammatory cytokines and stabilizing red blood cell membranes . These findings suggest that it could be beneficial in treating conditions characterized by chronic inflammation.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by modulating signaling cascades associated with cell survival and death.

- Inhibition of Enzymatic Activity : It has been shown to inhibit key enzymes involved in inflammation and cancer progression, such as cyclooxygenases (COX) and certain kinases .

- Antioxidant Properties : The compound may exert protective effects against oxidative stress by scavenging free radicals, thereby reducing cellular damage .

Case Studies

Q & A

Q. What are the recommended synthetic routes for 1-(3-Chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid?

The compound is typically synthesized via a cyclocondensation reaction. A common approach involves reacting an α,β-unsaturated ketone (chalcone derivative) with hydrazine hydrate in acidic or basic conditions to form the pyrazoline ring. For example:

- Step 1 : Prepare 3-chlorophenyl-substituted chalcone by Claisen-Schmidt condensation of 3-chlorobenzaldehyde with acetophenone.

- Step 2 : Cyclize the chalcone with hydrazine hydrate in ethanol under reflux to form the dihydropyrazole intermediate.

- Step 3 : Hydrolyze the ester group (if present) to yield the carboxylic acid moiety.

Purification often involves recrystallization from ethanol or column chromatography using silica gel and ethyl acetate/hexane gradients .

Q. How can the structure of this compound be confirmed experimentally?

- X-ray crystallography : Resolve the crystal structure to confirm stereochemistry and substituent positions. For example, analogous pyrazoline derivatives have been characterized using single-crystal X-ray diffraction, revealing dihedral angles between aromatic rings and hydrogen-bonding patterns .

- NMR spectroscopy : Use - and -NMR to verify proton environments (e.g., diastereotopic protons in the dihydropyrazole ring) and substituent integration. The carboxylic acid proton typically appears as a broad singlet near δ 12-14 ppm .

- Mass spectrometry : Confirm molecular weight via ESI-MS or HRMS, with attention to isotopic patterns from chlorine atoms .

Q. What purification strategies are effective for isolating this compound?

- Recrystallization : Use polar solvents like ethanol or methanol for high-purity crystals.

- Column chromatography : Optimize solvent systems (e.g., ethyl acetate:hexane 3:7) to separate byproducts with similar polarity.

- Acid-base extraction : Leverage the carboxylic acid’s solubility in basic aqueous solutions (e.g., NaHCO) for separation from neutral impurities .

Q. How does the electronic nature of the 3-chlorophenyl substituent influence reactivity?

The electron-withdrawing chlorine atom enhances the electrophilicity of the pyrazole ring, facilitating nucleophilic substitutions or cycloadditions. Computational studies (e.g., DFT) on analogous compounds show that chlorophenyl groups increase the compound’s dipole moment, affecting solubility and intermolecular interactions .

Q. What are the stability considerations for this compound under laboratory conditions?

- Thermal stability : Decomposition occurs above 200°C, releasing CO and chlorinated byproducts. Store at room temperature in inert atmospheres.

- Light sensitivity : Protect from UV exposure to prevent photodegradation of the dihydropyrazole ring.

- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) to prevent hazardous reactions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s biological activity?

- Substituent variation : Replace the 3-chlorophenyl group with electron-deficient (e.g., nitro) or electron-rich (e.g., methoxy) aryl groups to modulate target binding.

- Bioisosteric replacement : Substitute the carboxylic acid with a tetrazole or sulfonamide group to enhance metabolic stability while retaining hydrogen-bonding capacity .

- Pharmacophore mapping : Use molecular docking to identify critical interactions (e.g., with enzyme active sites) and guide synthetic modifications .

Q. How can contradictory biological activity data be resolved across studies?

- Assay variability : Standardize in vitro protocols (e.g., cell lines, incubation times) to minimize discrepancies. For example, antimicrobial activity may vary due to differences in bacterial strain susceptibility .

- Purity validation : Ensure >95% purity via HPLC to exclude confounding effects from synthetic byproducts.

- Solubility effects : Use DMSO concentrations <1% in cell-based assays to avoid cytotoxicity masking true activity .

Q. What computational methods predict the compound’s pharmacokinetic properties?

- ADMET profiling : Use tools like SwissADME to estimate logP (lipophilicity), blood-brain barrier permeability, and CYP450 inhibition. For similar pyrazole derivatives, logP values range from 2.4–3.8, suggesting moderate bioavailability .

- Molecular dynamics simulations : Model protein-ligand interactions over time to assess binding stability and guide lead optimization .

Q. How can regioselectivity challenges in pyrazole functionalization be addressed?

- Directed ortho-metalation : Use directing groups (e.g., esters) to control substitution patterns on the phenyl rings.

- Cross-coupling reactions : Employ Suzuki-Miyaura or Buchwald-Hartwig reactions with palladium catalysts to introduce aryl/heteroaryl groups selectively .

Q. What strategies mitigate toxicity concerns during preclinical development?

- Metabolic profiling : Identify major metabolites via LC-MS/MS to detect reactive intermediates (e.g., epoxides).

- In silico toxicity prediction : Use platforms like ProTox-II to flag potential hepatotoxicity or mutagenicity early in development.

- Structural simplification : Reduce molecular weight by removing non-essential substituents while retaining activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.